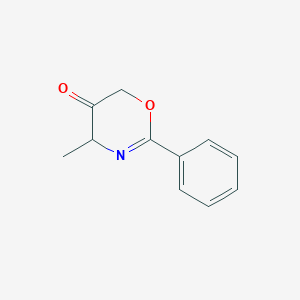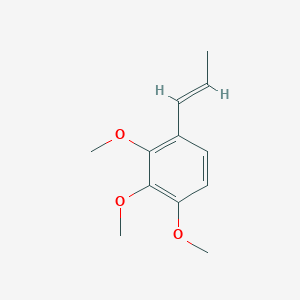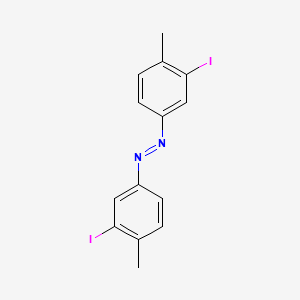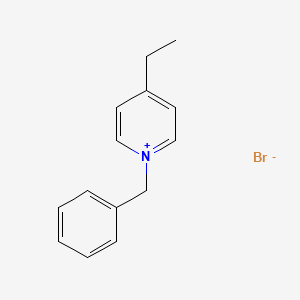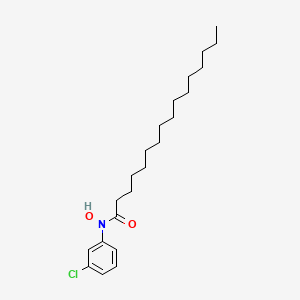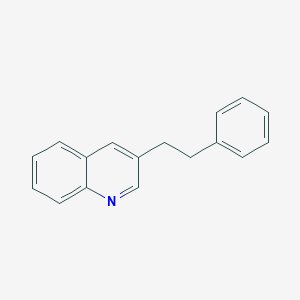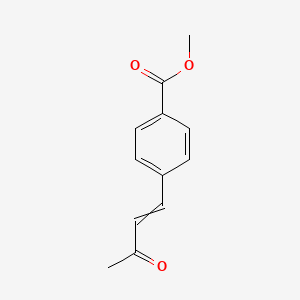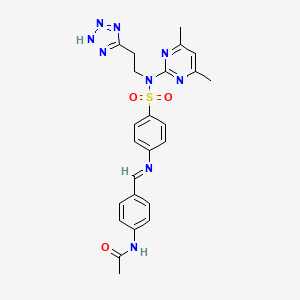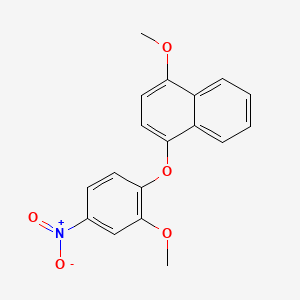
1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene is an organic compound characterized by its complex aromatic structure. This compound is notable for its unique combination of methoxy and nitro functional groups attached to a naphthalene core, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene typically involves multi-step organic reactions. One common method includes the nitration of methoxynaphthalene followed by etherification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and etherification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
化学反応の分析
Types of Reactions: 1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups into hydroxyl groups or further oxidize to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of Lewis acids.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino derivatives.
Substitution: Halogenated naphthalene derivatives.
科学的研究の応用
1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
- 1-Methoxy-4-nitronaphthalene
- 1-Nitro-4-methoxynaphthalene
- Methyl 4-nitronaphthyl ether
Comparison: 1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene is unique due to the presence of both methoxy and nitro groups on the naphthalene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
特性
CAS番号 |
83054-25-5 |
|---|---|
分子式 |
C18H15NO5 |
分子量 |
325.3 g/mol |
IUPAC名 |
1-methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C18H15NO5/c1-22-15-9-10-16(14-6-4-3-5-13(14)15)24-17-8-7-12(19(20)21)11-18(17)23-2/h3-11H,1-2H3 |
InChIキー |
VSQARESDJRIKSA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)

